molecular formula C16H11ClN2O2S B2947084 4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione CAS No. 688791-45-9

4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B2947084
CAS No.: 688791-45-9
M. Wt: 330.79
InChI Key: VJOJPESIGBQZNT-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a chlorophenyl group, and an imidazole ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. One common approach is the reaction of 4-chlorophenylamine with 1,3-benzodioxole-5-carboxylic acid to form an intermediate, which is then cyclized under acidic conditions to form the imidazole ring. The thione group is introduced through subsequent oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction to the corresponding thiol or amine derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Similar structure but with a different heterocyclic ring.

  • 1-(4-Chlorophenyl)-1H-imidazole-2-thione: Similar imidazole core but lacking the benzo[d][1,3]dioxole moiety.

Uniqueness: The presence of the benzo[d][1,3]dioxole moiety in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

This comprehensive overview highlights the significance of 4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-11-2-4-12(5-3-11)19-8-13(18-16(19)22)10-1-6-14-15(7-10)21-9-20-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOJPESIGBQZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN(C(=S)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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